molecular formula C3H5N B1222104 Ethyl isocyanide CAS No. 624-79-3

Ethyl isocyanide

Cat. No. B1222104
CAS RN: 624-79-3
M. Wt: 55.08 g/mol
InChI Key: BPCWCZCOOFUXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl isocyanide can be synthesized through various methods. A notable approach is the in-situ generation of isocyanides, where ethyl bromodifluoroacetate serves as a C1 source, forming isocyanides with primary amines. This method avoids byproduct imines and overinsertion products, highlighting the efficiency of isocyanide synthesis (Ma, Zhou, & Song, 2018).

Molecular Structure Analysis

The molecular structure of ethyl isocyanide has been explored through vibrational and rotation spectra studies. Analysis of absorption peaks and internal rotation provides detailed insights into the molecule's structural characteristics (Bolton, Owen, & Sheridan, 1969).

Chemical Reactions and Properties

Ethyl isocyanide is involved in various chemical reactions, demonstrating its reactivity. For instance, it undergoes isomerization to form corresponding nitriles when irradiated, showcasing isotopically selective reactions (Hartford & Tuccio, 1979). Additionally, its reactivity has been exploited in the synthesis of substituted pyrroles, indicating its utility in creating complex molecular structures (Lu et al., 2016).

Physical Properties Analysis

The study of ethyl isocyanide's physical properties, such as its dipole moment and the barrier to internal rotation, provides fundamental insights into its behavior in various states. The microwave spectrum analysis offers valuable data on these aspects (Anderson & Gwinn, 1968).

Chemical Properties Analysis

Ethyl isocyanide's chemical properties, including reactivity with other compounds and its role in catalytic activities, are of great interest. Its use in nickel(II) isocyanide complexes for ethylene polymerization demonstrates its versatility in catalysis (Tanabiki et al., 2004). Moreover, its involvement in CC-coupling reactions showcases its utility in the formation of complex organometallic structures (Filippou, Grünleitner, & Völkl, 1991).

Scientific Research Applications

Synthesis of β-Aminoenones

  • Application : Ethyl bromodifluoroacetate, forming isocyanides in situ with primary amines, is used for synthesizing β-aminoenones. This method involves the activation of C(sp3)-F bonds and isocyanide formation, enriching isocyanide and fluorine chemistry (Ma, Zhou, & Song, 2018).

Purification of Olefin Metathesis Products

  • Application : Isocyanides have been investigated as small-molecule ruthenium scavenging agents, proving to be effective in removing metal residues from olefin metathesis reactions. This has led to the development of a new hybrid purification method, offering improved results over traditional techniques (Szczepaniak et al., 2015).

Formation of 3,5-Dihydro-4H-Imidazol-4-One Derivatives

  • Application : Ethyl isocyanide is involved in reactions with 3-arylidene-3H-indolium salts and amines, leading to the formation of aryl(indol-3-yl)acetimidamides and, in some cases, cyclization to create 3,5-dihydro-4H-imidazol-4-one derivatives (Nguyen et al., 2021).

Catalytic Polymerization of Ethylene

  • Application : Nickel(II) isocyanide complexes are used as catalysts for the polymerization of ethylene. The activity and properties of polyethylene formed vary with different substituents, indicating potential for customizing polymer properties (Tanabiki et al., 2004).

Diastereoselective Synthesis of Fused Oxazolines

  • Application : Ethyl isocyanoacetate is used in a base-catalyzed tandem Michael addition/intramolecular isocyanide [3 + 2] cycloaddition, leading to the formation of fused oxazolines in a highly diastereoselective manner (Zhang et al., 2010).

Astronomical Research

  • Application : Ethyl isocyanate has been studied in the context of astronomy, with efforts to detect it in star-forming regions like Orion KL and Sgr B2. This research aims to understand its abundance and role in the interstellar medium (Kolesniková et al., 2018; Margulès et al., 2018).

Metal-Catalyzed Chemical Reactions

  • Application : Isocyanides, including ethyl isocyanide, are involved in various metal-catalyzed reactions, greatly enhancing their versatility in organic chemistry. This includes applications in drug discovery and materials science (Song & Xu, 2017; Lang, 2013).

properties

IUPAC Name

isocyanoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCWCZCOOFUXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977959
Record name Isocyanoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia]
Record name Ethyl isocyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8194
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl isocyanide

CAS RN

624-79-3
Record name Ethane, isocyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl isocyanide
Reactant of Route 2
Reactant of Route 2
Ethyl isocyanide

Citations

For This Compound
1,620
Citations
RJ Anderson, WD Gwinn - The Journal of Chemical Physics, 1968 - pubs.aip.org
The microwave spectrum of ethyl isocyanide has been observed in the frequency range 8–36 GHz. The ground state and several excited vibrational states have been assigned. A small …
Number of citations: 24 pubs.aip.org
SC Rubinow, RJ Kassner - Biochemistry, 1984 - ACS Publications
… Ethyl isocyanide was prepared according to the method of Jackson & McKusick (1955). … figure 2: Effect of ethyl isocyanide concentration on the binding of C. vinosum ( ) (Kassner et …
Number of citations: 28 pubs.acs.org
KM Maloney, BS Rabinovitch - The Journal of Physical Chemistry, 1969 - ACS Publications
… The thermal unimolecular isomerization of ethyl isocyanide to propionitrile has been investigated as part of a continuing … The present paper reports the detailed study of ethyl isocyanide. …
Number of citations: 38 pubs.acs.org
KA Johnson, JS Olson, GN Phillips jr - Journal of molecular biology, 1989 - Elsevier
… We chose to determine the structure of ethyl isocyanide bound to sperm … ethyl isocyanide. We describe here a complete three-dimensional analysis at 1.68 A resolution. Ethyl isocyanide …
Number of citations: 154 www.sciencedirect.com
G Bouchoux, NM Tho, P Longevialle - Journal of the American …, 1992 - ACS Publications
… protonated forms of ethyl cyanide (1) and ethyl isocyanide (2) in the gas phase has been … in view of the possible formation of ethyl isocyanide along with ethyl cyanideby dissociative …
Number of citations: 29 pubs.acs.org
K Bolton, NL Owen, J Sheridan - Spectrochimica Acta Part A: Molecular …, 1969 - Elsevier
… is no previous record of the published infrared spectrum of ethyl isocyanide [5]. We have measured the absorption bands of ethyl isocyanide between 4000 and 200 cm-l, and have …
Number of citations: 13 www.sciencedirect.com
BS Rabinovitch, SP Pavlou - The Journal of Physical Chemistry, 1971 - ACS Publications
Relative collisional activation-deactivation efficiencies of added inert bath gases for the thermal unimolecular isomerization of ethyl isocyanide have been measured in the lower region …
Number of citations: 22 pubs.acs.org
L Margulès, B Tercero, JC Guillemin… - Astronomy & …, 2018 - aanda.org
… Following the relative abundance of these nitriles, the ethyl isocyanide is one of the best candidates for such studies. We search for ethyl isocyanide in two high-mass star-forming …
Number of citations: 8 www.aanda.org
B Griffin, JA Peterson - Archives of Biochemistry and Biophysics, 1971 - Elsevier
… The purpose of this study was : (1) to characterize the ethyl isocyanide complexes of the purified bacterial cytochrome P-450, and (2) to compare the absorption spectrum of the complex …
Number of citations: 42 www.sciencedirect.com
KM Maloney, SP Pavlou… - The Journal of Physical …, 1969 - ACS Publications
… Ethyl isocyanide provides another reaction system for which the large inverse intermolecular secondary isotope effect predicted earlier is found; kn/ko declines from 1.10 at p = …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.